

# Application Notes and Protocols: 6-Methoxy-2-nitropyridin-3-amine in Synthetic Chemistry

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## Compound of Interest

Compound Name: 6-Methoxy-2-nitropyridin-3-amine

Cat. No.: B3043402

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## Introduction

**6-Methoxy-2-nitropyridin-3-amine** is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique arrangement of amino, nitro, and methoxy functional groups on a pyridine ring allows for a wide range of chemical transformations. While direct applications in materials science as a primary component are not extensively documented, its utility as a precursor for functional dyes, and as an intermediate in the synthesis of biologically active compounds, is well-established. These application notes provide an overview of its synthetic applications and detailed protocols for its use.

## Key Applications

The primary application of **6-Methoxy-2-nitropyridin-3-amine** lies in its role as a chemical intermediate. The presence of both a nitro group and an amino group makes it an ideal starting material for the synthesis of various substituted pyridines. The methoxy group can influence the electronic properties and solubility of the resulting compounds<sup>[1]</sup>.

## Precursor for Hair Dyes

One of the most notable applications of this compound is in the synthesis of oxidative hair dyes. Following the reduction of the nitro group to a second amino group, the resulting 2,3-

diamino-6-methoxypyridine acts as a dye precursor or "coupler." In the presence of an oxidizing agent, such as hydrogen peroxide, and a primary intermediate, it forms stable, colored molecules that bind to the hair shaft[2][3].

## Intermediate in Pharmaceutical and Agrochemical Synthesis

**6-Methoxy-2-nitropyridin-3-amine** is a valuable scaffold for the development of new pharmaceuticals and agrochemicals[4]. The amino and nitro groups can be readily modified to introduce new functionalities and build more complex molecular architectures. For instance, derivatives of similar aminonitropyridines have been investigated as tubulin polymerization inhibitors for potential anticancer applications[5]. Furthermore, related structures have been utilized in the development of PET imaging agents for neurodegenerative diseases[6].

## Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxy-2-nitropyridin-3-amine** is provided in the table below.

Property	Value	Reference
CAS Number	73896-36-3	[7][8]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub>	[7][8]
Molecular Weight	169.14 g/mol	[8]
Melting Point	170-172 °C	[9]
Appearance	Light yellow to yellow crystalline powder	[1]
SMILES	<chem>COC1=NC(=C(C=C1)--INVALID-LINK--[O-])N</chem>	[7][8]
InChIKey	RDJILYVRVOTMTQ-UHFFFAOYSA-N	[7]

## Experimental Protocols

## Protocol 1: Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride (Hair Dye Precursor)

This protocol describes the reduction of **6-Methoxy-2-nitropyridin-3-amine** to its corresponding diamine, a key precursor in oxidative hair dye formulations. The process involves a metallic reduction in an acidic medium[3].

Materials:

- **6-Methoxy-2-nitropyridin-3-amine**
- Concentrated Hydrochloric Acid (HCl)
- Stannous Chloride Dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Deionized Water
- Ice Bath
- Reaction Flask
- Magnetic Stirrer
- Filtration apparatus

Procedure:

- To a reaction flask, add 250 mL of concentrated hydrochloric acid.
- At room temperature, slowly add 25.0 g (0.147 mol) of **6-Methoxy-2-nitropyridin-3-amine** to the hydrochloric acid with stirring.
- Cool the resulting solution to 15 °C using an ice bath.
- Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate to the cooled solution.
- Heat the reaction mixture to 35–40 °C and continue stirring for 5–6 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 20 °C and stir for an additional hour.
- Collect the precipitated product, 2,3-diamino-6-methoxypyridine dihydrochloride, by filtration.
- Wash the product with cold water and dry under vacuum.

## Protocol 2: General Nucleophilic Aromatic Substitution

The amino group of **6-Methoxy-2-nitropyridin-3-amine** can act as a nucleophile in substitution reactions. This protocol provides a general method for the N-arylation of a similar aminopyridine derivative, which can be adapted for **6-Methoxy-2-nitropyridin-3-amine**.

Materials:

- **6-Methoxy-2-nitropyridin-3-amine**
- Aryl Halide (e.g., 2-chloro-6-(methoxymethoxy)quinoline)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Xantphos
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous 1,4-Dioxane
- Schlenk Tube or similar reaction vessel
- Nitrogen or Argon atmosphere

Procedure:

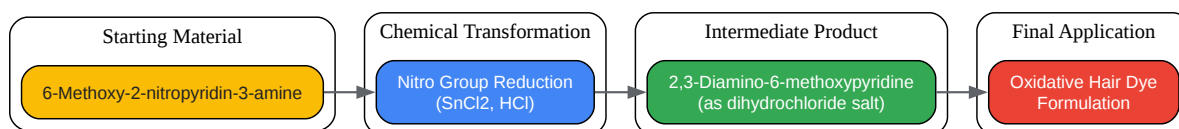
- In a Schlenk tube, combine **6-Methoxy-2-nitropyridin-3-amine** (1.0 equivalent), the desired aryl halide (1.0 equivalent),  $\text{Pd}_2(\text{dba})_3$  (0.025 mol%), Xantphos (0.1 mol%), and  $\text{Cs}_2\text{CO}_3$  (2.0 equivalents).
- Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

- Add anhydrous 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture to 110 °C.
- Stir the reaction until completion, monitoring by TLC.
- After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Visualized Workflows and Relationships

### Logical Flow of Synthesis for Hair Dye Precursor

The following diagram illustrates the synthetic pathway from **6-Methoxy-2-nitropyridin-3-amine** to the final hair dye precursor.

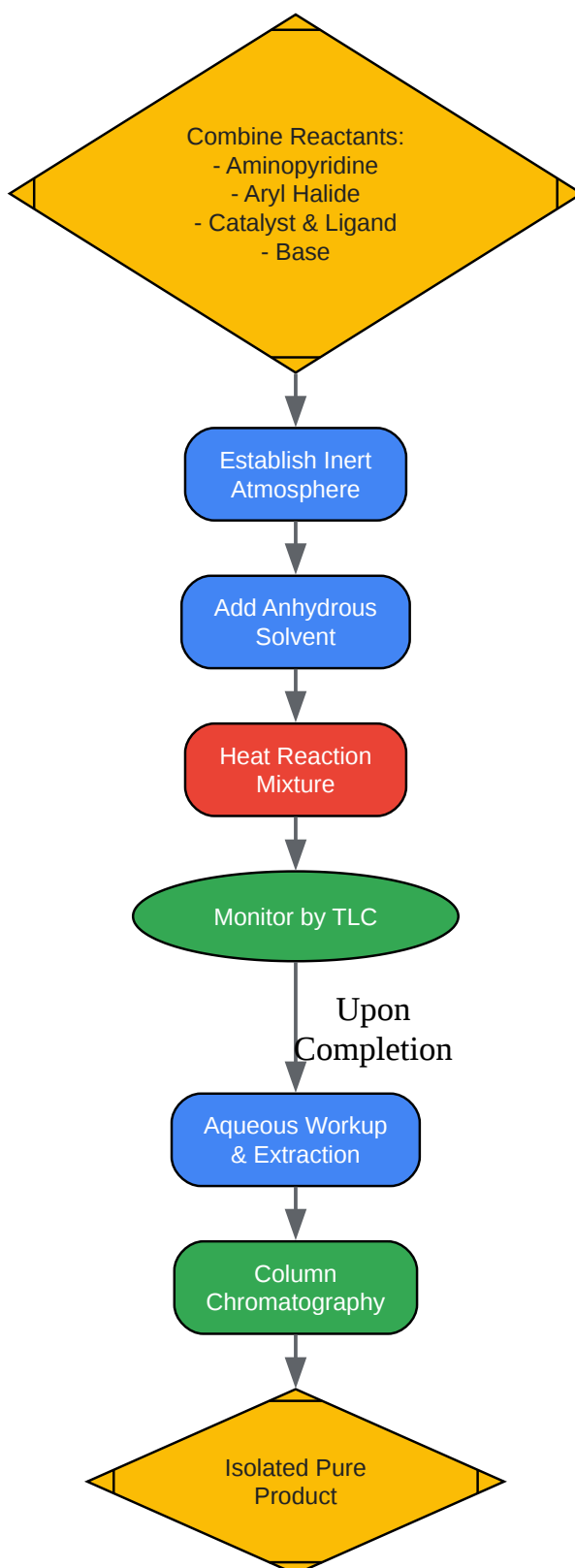


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Caption: Synthetic pathway to a hair dye precursor.

## Experimental Workflow for Nucleophilic Aromatic Substitution

This diagram outlines the general steps involved in the palladium-catalyzed cross-coupling reaction.



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Caption: Workflow for Pd-catalyzed N-arylation.

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